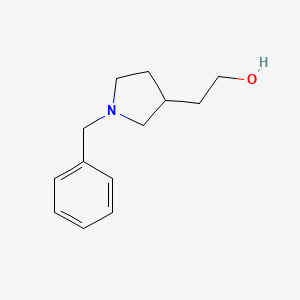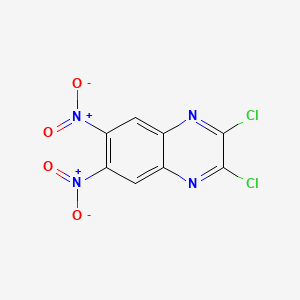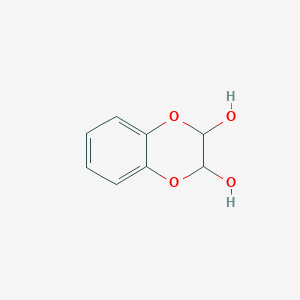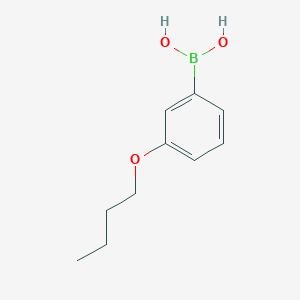
3-Butoxyphenylboronic acid
Descripción general
Descripción
3-Butoxyphenylboronic acid (3-BPBA) is a boronic acid derivative with a variety of applications in scientific research and laboratory experiments. 3-BPBA is a versatile compound that can be used to synthesize a number of compounds, as well as for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1. Polymorphic Control in Phenylboronic Acids
- Application : Utilization in additive crystallization for polymorph control.
- Details : Research on 2,6-Dimethoxyphenylboronic acid, a structurally similar compound to 3-Butoxyphenylboronic acid, shows its use in controlling polymorphic outcomes during crystallization. Surfactants facilitated crystallization of metastable forms in these acids, highlighting their potential in fine-tuning crystalline structures (Semjonova & Be̅rziņš, 2022).
2. Synthesis of Ortho-functionalized Arylboronic Acids
- Application : Important in synthesizing various ortho-functionalized arylboronic acids.
- Details : Research shows that derivatives of phenylboronic acid, similar to this compound, are useful in creating ortho-functionalized arylboronic acids and benzoxaboroles, suggesting potential applications in organic synthesis and material science (Da̧browski et al., 2007).
3. Surface-enhanced Raman Spectroscopic Analysis
- Application : Used as a chemical label for bacteria detection.
- Details : A study demonstrated that 3-mercaptophenylboronic acid, a compound related to this compound, could effectively label bacteria for surface-enhanced Raman spectroscopy (SERS) analysis. This implies potential applications of this compound in microbiological research and diagnostics (Hickey & He, 2020).
4. Tumor Targeting and Penetration
- Application : Potential in targeted drug delivery systems.
- Details : Phenylboronic acid-decorated nanoparticles, including those similar to this compound, have been researched for tumor-targeted drug delivery. They show efficacy in enhancing tumor-homing activity, indicating potential applications in cancer treatment (Wang et al., 2016).
5. Preparation of Arylboronic Acids
- Application : Useful in large-scale synthesis of various arylboronic acids.
- Details : A study on 3-Pyridylboronic acid, a compound related to this compound, highlights its preparation in high yield through specific protocols. This suggests the relevance of this compound in large-scale synthesis processes (Li et al., 2002).
6. Bio-based Chemical Production
- Application : Potential use in biosynthetic pathways for producing bio-based chemicals.
- Details : The biosynthetic production of chemicals, like 3-hydroxypropionic acid, involves processes that could be relevant to this compound, providing a biotechnology route for the synthesis of novel polymer materials and derivatives (Jiang et al., 2009).
7. Molecular Structure Analysis
- Application : Insight into molecular structures and vibrational properties.
- Details : Studies on 3,4-dichlorophenylboronic acid, a structurally related compound, offer insights into the molecular structure and vibrational properties of phenylboronic acids, which can be applied to this compound for advanced material science applications (Kurt et al., 2009).
8. Advanced Bio-Applications
- Application : Use in diagnostic and therapeutic applications.
- Details : Phenylboronic acid-decorated polymeric nanomaterials, similar to this compound, are known for forming reversible complexes with polyols, thus finding applications in drug delivery systems and biosensors (Lan & Guo, 2019).
Mecanismo De Acción
Target of Action
The primary target of 3-Butoxyphenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound. The compound contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction. This leads to the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents. For example, the compound is a solid at room temperature , which can influence its reactivity. Additionally, the presence of other reagents in the Suzuki–Miyaura coupling reaction can affect the efficiency and outcome of the reaction .
Propiedades
IUPAC Name |
(3-butoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRKYYYDXARQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408163 | |
| Record name | 3-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-81-7 | |
| Record name | 3-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)
![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)


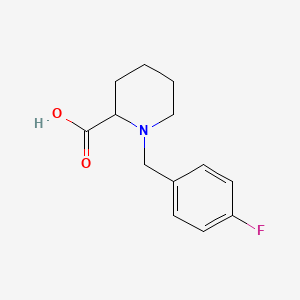
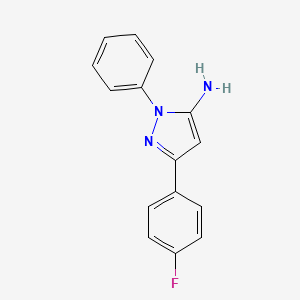
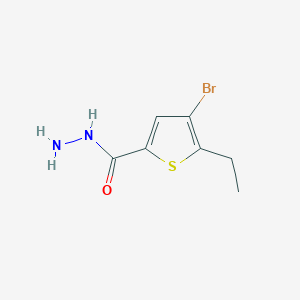
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
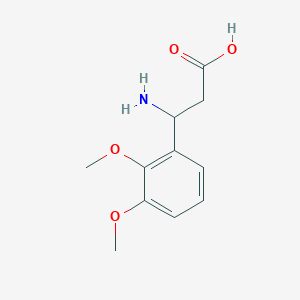
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
